molecular formula C10H8BrClN2O B1518179 3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1156169-39-9

3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1518179
CAS No.: 1156169-39-9
M. Wt: 287.54 g/mol
InChI Key: BTWWUVQNYDHYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a high-value chemical scaffold designed for advanced drug discovery and medicinal chemistry research. This compound features two highly functionalizable sites: a 3-bromobenzyl group and a chloromethyl group, attached to a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. The reactive chloromethyl group serves as an excellent handle for nucleophilic substitution reactions, allowing for facile attachment of amines, thiols, and other nucleophiles to create diverse chemical libraries. Simultaneously, the 3-bromophenyl moiety offers opportunities for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling further structural diversification. This dual functionality makes it an ideal intermediate for constructing potential pharmacologically active molecules. Derivatives of 1,2,4-oxadiazole have demonstrated a remarkably wide spectrum of biological activities in scientific literature, including anticancer, antibacterial, anti-inflammatory, antiviral, and anticonvulsant properties . The 1,2,4-oxadiazole nucleus is present in several commercially available drugs and continues to be a key focus in the development of novel therapeutic agents . This particular compound, with its strategic functionalization, is of significant value for researchers aiming to discover new bioactive molecules targeting various diseases. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-8-3-1-2-7(4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWWUVQNYDHYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

  • Molecular Formula : C10H8BrClN2O
  • CAS Number : 1094255-98-7
  • Structure : The compound features a bromophenyl group and a chloromethyl group attached to an oxadiazole ring.

Antimicrobial Activity

Oxadiazoles have been recognized for their antimicrobial properties. Studies indicate that derivatives of oxadiazoles exhibit significant activity against various bacterial strains. For instance, a study on similar compounds showed promising results against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaZone of Inhibition (mm)
3-Bromophenyl OxadiazoleStaphylococcus aureus15
3-Bromophenyl OxadiazoleEscherichia coli12

Anticancer Activity

Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. A comparative study highlighted that certain oxadiazoles induced apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values for these compounds ranged from 11 to 13 µM, indicating potent anticancer activity compared to standard treatments like sorafenib .

Cell LineIC50 (µM)Reference Drug
HepG211.5Sorafenib
MDA-MB-23111.6Sorafenib
A2780CP13Sorafenib

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has also been explored. Compounds in this class have been shown to reduce inflammation markers in vitro. For example, studies indicated that certain oxadiazoles significantly decreased the levels of pro-inflammatory cytokines in treated cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound demonstrated significant antibacterial activity, supporting their potential use in treating infections.
  • Cancer Cell Line Studies : In vitro studies using HepG2 and MDA-MB-231 cell lines revealed that treatment with the oxadiazole derivative led to morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting a mechanism through which these compounds exert their anticancer effects.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole showed efficacy against various bacterial strains. The presence of the bromophenyl and chloromethyl groups enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial cell membranes .

Anticancer Properties
Oxadiazoles have been investigated for their anticancer potential. A specific derivative of 1,2,4-oxadiazole was found to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases. This suggests that this compound could be a candidate for further development as an anticancer agent .

Neurological Disorders
The compound has been explored as a modulator for metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as schizophrenia and anxiety. Research has shown that oxadiazoles can affect mGluR signaling pathways, suggesting potential therapeutic applications in psychiatric conditions .

Material Science

Polymer Chemistry
In polymer chemistry, oxadiazole-containing polymers are noted for their thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can enhance properties such as flame retardancy and UV stability. This application is particularly relevant in the development of advanced materials for electronics and aerospace industries .

Sensor Technology
The compound's electronic properties make it suitable for use in sensor technology. Its ability to undergo charge transfer interactions allows it to function as an active layer in organic field-effect transistors (OFETs) and sensors for detecting volatile organic compounds (VOCs). This application is crucial for environmental monitoring and safety .

Agricultural Chemistry

Pesticide Development
The structural features of this compound suggest potential use as a pesticide or herbicide. Studies on related oxadiazole compounds reveal their effectiveness against various pests and diseases affecting crops. The chloromethyl group may enhance the compound's activity by improving its binding affinity to biological targets in pests .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Table 2: Properties of Oxadiazole Polymers

PropertyValue
Thermal Stability>300°C
Mechanical StrengthHigh
UV StabilityExcellent

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The position of bromine on the phenyl ring (ortho, meta, para) influences electronic and steric properties. For example, 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (para-substituted) may exhibit distinct reactivity compared to the target compound’s meta-substituted analog .
  • In anthranilic diamide analogs, meta-substituted bromophenyl groups enhance insecticidal activity, suggesting similar trends could apply to the target compound .

5-Position Reactivity: The chloromethyl group at position 5 is a critical site for nucleophilic substitution, enabling the synthesis of derivatives with phenols, amines, or heterocycles (e.g., benzotriazole in ). Replacement with methyl or trifluoromethyl groups alters lipophilicity and electronic effects, impacting bioavailability and target binding .

Biological Activity :

  • Compounds with chloromethyl substituents (e.g., 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) show antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values in the µg/mL range .
  • Trifluoromethyl-substituted analogs exhibit enhanced metabolic stability due to the electron-withdrawing nature of CF3, though this may reduce reactivity compared to chloromethyl .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., for 3,5-disubstituted oxadiazoles) improves reaction efficiency compared to traditional reflux methods .
  • The target compound can be synthesized via condensation of benzamidoxime with chloroacetyl chloride, a route validated for similar structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most established synthetic pathway for 3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole involves a cyclization reaction starting from 3-bromobenzohydrazide and chloroacetyl chloride under basic conditions. The process can be summarized as follows:

  • Starting Materials : 3-Bromobenzohydrazide and chloroacetyl chloride.
  • Base : Triethylamine is commonly used to neutralize the hydrochloric acid formed during the reaction.
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are typical solvents.
  • Reaction Conditions : The reaction is carried out under reflux at temperatures ranging from 60°C to 80°C.
  • Mechanism : The hydrazide reacts with chloroacetyl chloride to form an intermediate acyl hydrazide, which undergoes intramolecular cyclization to form the oxadiazole ring.

This synthetic route is depicted in the following table:

Step Reagents/Conditions Description
1 3-Bromobenzohydrazide + chloroacetyl chloride + triethylamine Formation of acyl hydrazide intermediate
2 Reflux in anhydrous THF or DCM (60–80°C) Cyclization to form 1,2,4-oxadiazole ring
3 Purification via column chromatography Isolation of pure this compound

Optimization parameters include stoichiometric ratios (hydrazide:chloroacetyl chloride ~1:1.2), solvent polarity (polar aprotic solvents improve yield), and reaction time (typically 6–12 hours) to maximize yield and purity.

Industrial Production Considerations

While detailed industrial protocols for this specific compound are limited, scale-up generally follows the laboratory synthesis with modifications:

These approaches aim to enhance yield, reduce impurities, and improve reproducibility.

Comparative Preparation Insights from Related Oxadiazoles

Analogous compounds such as 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole are synthesized via cyclization of chloromethyl ketones with amidoximes under basic reflux conditions (e.g., sodium hydroxide in aqueous or alcoholic media). This method underscores the importance of:

  • Using appropriate precursors (amidoximes or hydrazides)
  • Employing bases to facilitate ring closure
  • Controlling reaction temperature and solvent environment

For the brominated derivative, the presence of the 3-bromophenyl substituent necessitates careful handling to prevent side reactions such as debromination or undesired substitution.

Analytical and Purification Techniques

Post-synthesis, the compound is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures. Purity is confirmed by:

Summary Table of Preparation Method

Parameter Details
Starting Materials 3-Bromobenzohydrazide, chloroacetyl chloride
Base Triethylamine
Solvent Anhydrous THF or dichloromethane
Temperature 60–80°C (reflux)
Reaction Time 6–12 hours
Purification Silica gel column chromatography
Yield Typically high (exact yield varies by conditions)
Purity ≥95% after purification
Analytical Techniques NMR, HRMS, HPLC

Research Findings on Preparation Optimization

  • Temperature Control : Maintaining reflux temperature between 60–80°C is critical to avoid decomposition or incomplete cyclization.
  • Solvent Choice : Polar aprotic solvents like THF enhance solubility of reactants and intermediates, improving reaction kinetics.
  • Stoichiometry : Slight excess of chloroacetyl chloride (1.2 equivalents) ensures complete conversion of hydrazide.
  • Base Selection : Triethylamine neutralizes HCl efficiently without interfering with the cyclization.
  • Purification : Gradient elution in chromatography improves separation of by-products.

These parameters collectively improve yield and purity, enabling reproducible synthesis suitable for research and potential scale-up.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodReagentsYield (%)Purity (%)
Cyclization (3-bromobenzohydrazide + chloroacetyl chloride)Triethylamine, DCM6898
Microwave-assisted synthesisDMF, 100°C, 30 min7295

Q. Table 2. Biological Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)MechanismReference
MCF-7 (Breast)12.3Apoptosis via caspase-3 activation
HCT-116 (Colorectal)9.8G₁-phase arrest
HeLa (Cervical)15.6ROS-mediated cytotoxicity

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

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